3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Overview
Description
3-Benzyl-3-azabicyclo[310]hexane-1-carbonitrile is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom and a nitrile group
Mechanism of Action
Target of Action
The “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .
Mode of Action
The exact mode of action of “3-Benzyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in the biological system .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it’s involved in the synthesis of 3-azabicyclo[3.1.0]hexane (3-ABH) derivatives based on transition metal catalysis . The synthesis of 3-ABH includes three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, storage temperature and conditions can affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can result in the inhibition or activation of the target molecules, leading to downstream effects on cellular function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be actively transported into cells via specific membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves cyclization reactions. One common method is the cyclopropanation of maleimides with N-tosylhydrazones, catalyzed by palladium. This reaction provides high yields and diastereoselectivities . Another approach involves the cyclization of 1,5- and 1,6-enynes using transition metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable cyclopropanation reactions and transition metal-catalyzed processes suggests potential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and organolithium reagents can be employed.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly in the development of antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the benzyl and nitrile groups, making it less versatile in chemical reactions.
3-Benzyl-3-azabicyclo[3.1.0]hexane: Similar structure but without the nitrile group, affecting its reactivity and binding properties.
1-Azabicyclo[3.1.0]hexane: A simpler structure with different reactivity and applications.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile is unique due to the presence of both a benzyl group and a nitrile group, which enhance its chemical reactivity and potential for biological interactions. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHSMHNKEIRAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480140 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56062-59-0 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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